molecular formula C6H10BrClO B1658176 2-Bromo-4-methylpentanoyl chloride CAS No. 59960-79-1

2-Bromo-4-methylpentanoyl chloride

Cat. No.: B1658176
CAS No.: 59960-79-1
M. Wt: 213.5 g/mol
InChI Key: IQGRVWSONWFJJD-UHFFFAOYSA-N
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Description

2-Bromo-4-methylpentanoyl chloride is an organic compound with the molecular formula C6H10BrClO and a molecular weight of 213.5 g/mol . It is a derivative of pentanoyl chloride, where a bromine atom is substituted at the second carbon and a methyl group at the fourth carbon. This compound is primarily used in organic synthesis and research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Bromo-4-methylpentanoyl chloride typically involves the bromination of 4-methylpentanoyl chloride. This can be achieved using bromine (Br2) in the presence of a catalyst such as iron (Fe) or aluminum bromide (AlBr3). The reaction is carried out under controlled conditions to ensure selective bromination at the second carbon position .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction parameters to ensure high yield and purity of the product. The compound is then purified through distillation or recrystallization techniques .

Chemical Reactions Analysis

Types of Reactions

2-Bromo-4-methylpentanoyl chloride undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

    Substitution: 2-Hydroxy-4-methylpentanoyl chloride, 2-Amino-4-methylpentanoyl chloride, 2-Alkoxy-4-methylpentanoyl chloride.

    Reduction: 2-Bromo-4-methylpentanol.

    Oxidation: 2-Bromo-4-methylpentanoic acid.

Scientific Research Applications

2-Bromo-4-methylpentanoyl chloride is utilized in various scientific research applications:

    Chemistry: It serves as an intermediate in the synthesis of complex organic molecules and pharmaceuticals.

    Biology: It is used in the modification of biomolecules for studying biological pathways and mechanisms.

    Medicine: The compound is involved in the synthesis of potential drug candidates and active pharmaceutical ingredients (APIs).

    Industry: It is used in the production of agrochemicals, dyes, and specialty chemicals.

Mechanism of Action

The mechanism of action of 2-Bromo-4-methylpentanoyl chloride involves its reactivity as an acyl chloride. It readily reacts with nucleophiles, leading to the formation of various substituted products. The bromine atom at the second carbon position enhances its reactivity, making it a valuable intermediate in organic synthesis .

Comparison with Similar Compounds

Similar Compounds

    2-Chloro-4-methylpentanoyl chloride: Similar structure but with a chlorine atom instead of bromine.

    2-Bromo-4-ethylpentanoyl chloride: Similar structure but with an ethyl group instead of a methyl group at the fourth carbon.

    2-Bromo-4-methylhexanoyl chloride: Similar structure but with an additional carbon in the chain.

Uniqueness

2-Bromo-4-methylpentanoyl chloride is unique due to the presence of both a bromine atom and a methyl group, which confer distinct reactivity and selectivity in chemical reactions. This makes it a versatile intermediate in the synthesis of various organic compounds .

Properties

IUPAC Name

2-bromo-4-methylpentanoyl chloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H10BrClO/c1-4(2)3-5(7)6(8)9/h4-5H,3H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IQGRVWSONWFJJD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CC(C(=O)Cl)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H10BrClO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40542838
Record name 2-Bromo-4-methylpentanoyl chloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40542838
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

213.50 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

59960-79-1
Record name 2-Bromo-4-methylpentanoyl chloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40542838
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

A solution of sodium nitrite (31.55 g) in water (70 ml) was added dropwise to a stirred solution of D-leucine (20 g) in 47% aqueous hydrobromic acid (140 ml)/water (211 ml) at 0° C. The reaction mixture was allowed to warm to room temperature and stirred for 20 hours, then diluted with diethyl ether (600 ml). The organic layer was separated and washed with aqueous sodium metabisulphite (200 ml), dried over sodium sulphate, filtered and the solvent removed under reduced pressure to give 2-bromo-4-methyl-pentanoic acid as a yellow oil (27.6 g) [1H NMR (CDCl3): δ0.93 (d, 3H), 0.98 (d, 3H), 1.75-1.85 (m, 1H), 1.91-1.95 (m, 2H), 4.30 (t, 1H)]. Oxalyl chloride (9.56 ml) was added dropwise to a stirred solution of the 2-bromo-4-methylpentanoic acid (10.7 g) and pyridine (0.1 ml) in dichloromethane (60 ml). The reaction mixture was stirred for 20 hours and the solvent was removed under reduced pressure to give 2-bromo-4-methylpentanoyl chloride (12 g) [1H NMR (CDCl3); δ0.95 (d, 3H), 1.01 (d, 3H), 1.80-2.07 (m, 3H), 4.52 (t, 1H)]. A solution of this 2-bromo-4-methylpentanoyl chloride (12 g) in dichloromethane (40 ml) was added dropwise to a stirred solution of 2,6-dimethoxy-4-methylphenol (9.41 g) and triethylamine (15.6 ml) in dichloromethane (20 ml). The reaction mixture was stirred for 20 hours and was then chromatographed on silica gel, eluting with dichloromethane, to give the title compound as a viscous yellow oil (14.7 g).
Quantity
9.56 mL
Type
reactant
Reaction Step One
Quantity
10.7 g
Type
reactant
Reaction Step One
Quantity
0.1 mL
Type
reactant
Reaction Step One
Quantity
60 mL
Type
solvent
Reaction Step One

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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